

Application Notes and Protocols for UNC-2170 in Cell Culture

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Compound of Interest

Compound Name: UNC-2170

Cat. No.: B10770148

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Introduction

UNC-2170 is a cell-permeable, small molecule inhibitor of the p53-binding protein 1 (53BP1).^[1]^[2] It functions as a fragment-like ligand that competitively binds to the tandem tudor domain of 53BP1, thereby antagonizing its interaction with histone H4 dimethylated on lysine 20 (H4K20me2).^[3]^[4] This interaction is a critical event in the DNA damage response (DDR) pathway, particularly in the promotion of non-homologous end joining (NHEJ) for the repair of double-strand breaks (DSBs).^[1]^[5] By inhibiting 53BP1, **UNC-2170** can modulate the cellular response to DNA damage, making it a valuable tool for studying DNA repair mechanisms and for potential applications in cancer therapy.

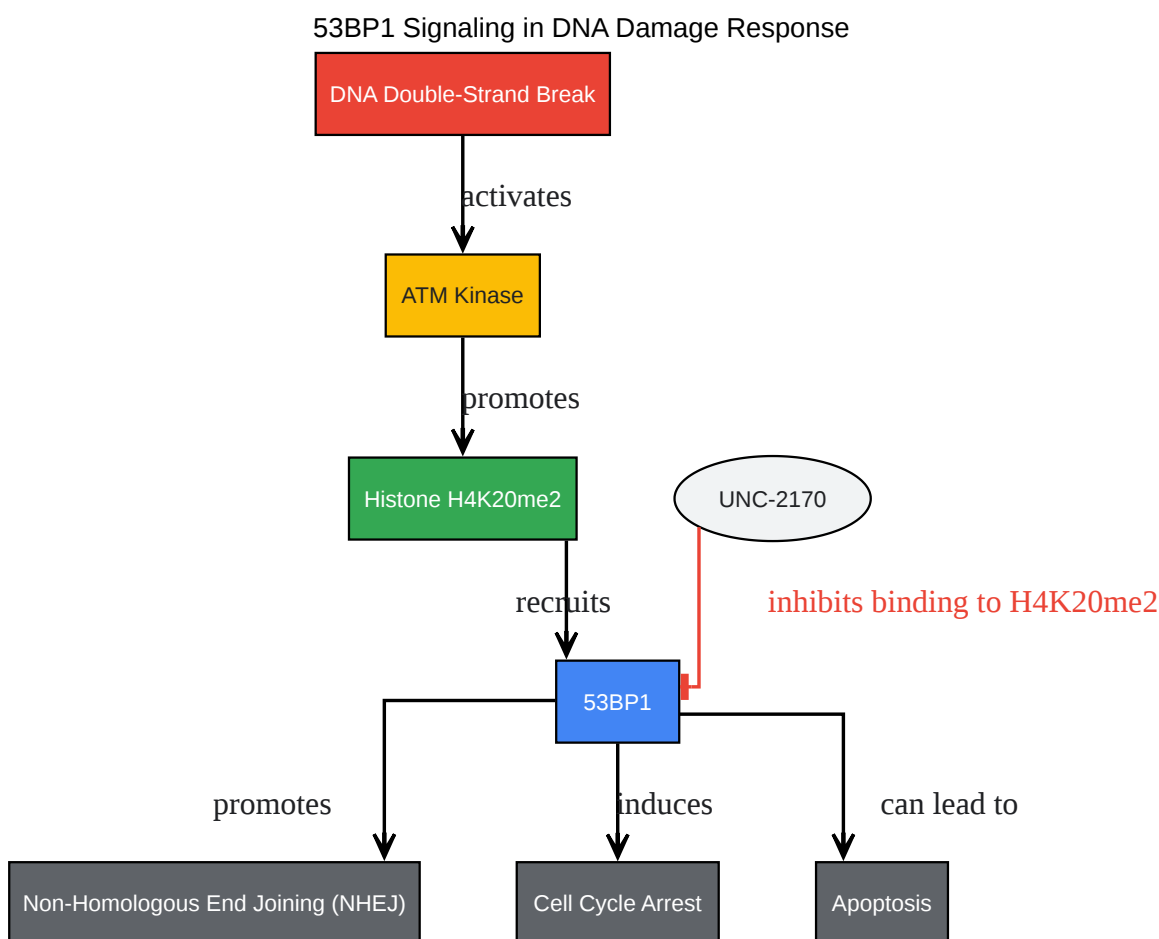
Mechanism of Action

UNC-2170 acts as an antagonist of 53BP1, a key protein in the DNA damage response pathway.^[1]^[3] Upon DNA double-strand breaks, 53BP1 is recruited to the damage sites, a process that is dependent on the upstream kinase ATM (ataxia telangiectasia mutated).^[6]^[7] 53BP1's tandem tudor domain recognizes and binds to H4K20me2, a histone mark present at sites of DNA damage.^[3]^[4] This binding facilitates the recruitment of downstream effectors that promote NHEJ. **UNC-2170** competes with H4K20me2 for binding to the 53BP1 tudor domain, thereby inhibiting its localization to DSBs and subsequent downstream signaling.^[1]^[3]

Quantitative Data Summary

Parameter	Value	Reference
Target	53BP1 (p53-binding protein 1)	[1][2]
Binding Domain	Tandem Tudor Domain	[3]
IC50	29 μ M (in vitro)	[5]
Kd	22 μ M	[5]
Selectivity	>17-fold for 53BP1 over nine other methyl-lysine reader proteins	[5]
Cell Permeability	High, with no significant efflux	[2]

Signaling Pathway



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Caption: 53BP1 signaling pathway in response to DNA double-strand breaks and the inhibitory action of **UNC-2170**.

Experimental Protocols

1. Preparation of **UNC-2170** Stock Solution

UNC-2170 hydrochloride is typically supplied as a lyophilized powder.

- Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of **UNC-2170** hydrochloride powder in 0.95 mL of DMSO.[5]
- Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[5] Once reconstituted in DMSO, store the stock solution at -20°C and use within 3 months to avoid loss of potency.[5] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]

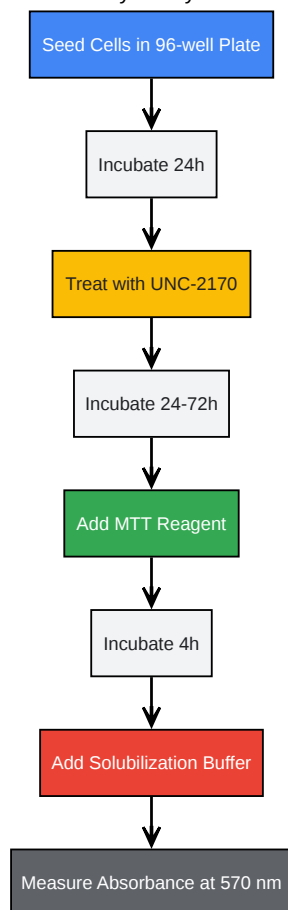
2. Cell Viability Assay (MTT Assay)

This protocol is adapted for evaluating the cytotoxic effects of **UNC-2170**.

- Materials:
 - Cells of interest
 - Complete cell culture medium
 - 96-well plates
 - **UNC-2170** stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

- Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
 - Prepare serial dilutions of **UNC-2170** in complete medium. Typical starting concentrations can range from 1 μ M to 100 μ M.
 - Remove the medium from the wells and add 100 μ L of the **UNC-2170** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate the plate for 24, 48, or 72 hours.
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μ L of solubilization buffer to each well.
 - Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the no-treatment control.

Cell Viability Assay Workflow



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Caption: Workflow for assessing cell viability upon treatment with **UNC-2170** using the MTT assay.

3. DNA Damage Foci Formation Assay (Immunofluorescence)

This protocol is for visualizing the effect of **UNC-2170** on the formation of 53BP1 foci at sites of DNA damage.

- Materials:
 - Cells of interest (e.g., U2OS)
 - Glass coverslips in a 24-well plate
 - Complete cell culture medium

- **UNC-2170** stock solution
- DNA damaging agent (e.g., ionizing radiation, etoposide)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (0.25% Triton X-100 in PBS)
- Blocking buffer (1% BSA in PBS)
- Primary antibody against 53BP1 (and γ H2AX as a marker for DSBs)
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Fluorescence microscope
- Procedure:
 - Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
 - Pre-treat the cells with the desired concentration of **UNC-2170** (e.g., 10-100 μ M) for 1-2 hours.
 - Induce DNA damage (e.g., expose to 2-10 Gy of ionizing radiation or treat with 1-10 μ M etoposide for 1 hour).
 - Incubate for the desired time post-damage (e.g., 1-6 hours) to allow for foci formation.
 - Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
 - Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
 - Wash with PBS and block with 1% BSA for 1 hour.
 - Incubate with primary antibodies (e.g., anti-53BP1 and anti- γ H2AX) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

- Wash three times with PBS.
- Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Mount the coverslips on microscope slides with a mounting medium containing DAPI.
- Visualize and quantify the number of 53BP1 and γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

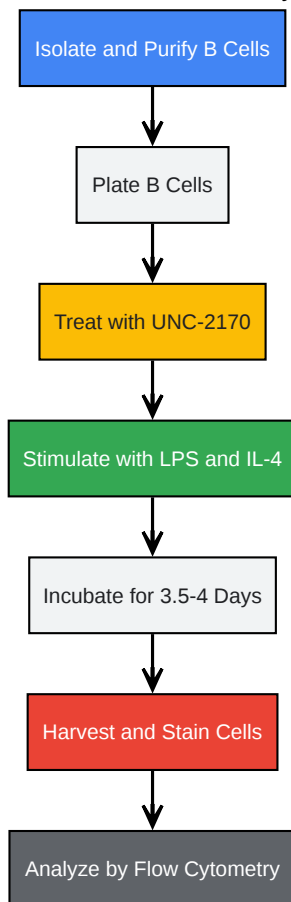
4. Class Switch Recombination (CSR) Assay

UNC-2170 has been shown to suppress CSR.^[3] This protocol outlines a method to assess this effect in primary B cells.

- Materials:
 - Splenocytes isolated from mice
 - B cell isolation kit
 - RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
 - Lipopolysaccharide (LPS)
 - Interleukin-4 (IL-4)
 - **UNC-2170** stock solution
 - Flow cytometry staining buffer (PBS with 2% FBS)
 - Fluorochrome-conjugated antibodies against B cell surface markers (e.g., B220) and isotypes (e.g., IgG1, IgM)
 - Flow cytometer

- Procedure:
 - Isolate splenocytes from a mouse spleen and enrich for B cells using a B cell isolation kit.
 - Resuspend the purified B cells in complete RPMI-1640 medium.
 - Plate the B cells at a density of 2×10^5 cells/well in a 96-well plate.
 - Treat the cells with **UNC-2170** at various concentrations (e.g., 30-100 μ M).[\[5\]](#)
 - Stimulate the B cells to undergo CSR by adding LPS (e.g., 25 μ g/mL) and IL-4 (e.g., 20 ng/mL) to induce switching to IgG1.
 - Incubate the cells for 3.5 to 4 days at 37°C in a 5% CO2 incubator.[\[5\]](#)
 - Harvest the cells and wash them with flow cytometry staining buffer.
 - Stain the cells with fluorochrome-conjugated antibodies against a B cell marker (e.g., B220) and the desired isotypes (e.g., IgG1 and IgM).
 - Acquire the data on a flow cytometer.
 - Analyze the percentage of B220+ cells that have switched to IgG1 (IgG1+/IgM-).

Class Switch Recombination Assay Workflow



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Caption: Workflow for assessing the effect of **UNC-2170** on class switch recombination in primary B cells.

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